2-(2-METHOXYBENZAMIDO)-N-(4-NITROPHENYL)THIOPHENE-3-CARBOXAMIDE
Overview
Description
2-(2-METHOXYBENZAMIDO)-N-(4-NITROPHENYL)THIOPHENE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H21N3O6S This compound is characterized by the presence of a methoxybenzoyl group, a nitrophenyl group, and a thiophenecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYBENZAMIDO)-N-(4-NITROPHENYL)THIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxybenzoyl Intermediate: This step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.
Amidation Reaction: The 2-methoxybenzoyl chloride is then reacted with 4-nitroaniline to form 2-[(2-methoxybenzoyl)amino]-4-nitroaniline.
Cyclization: The final step involves the cyclization of 2-[(2-methoxybenzoyl)amino]-4-nitroaniline with thiophene-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYBENZAMIDO)-N-(4-NITROPHENYL)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield a variety of functionalized derivatives.
Scientific Research Applications
2-(2-METHOXYBENZAMIDO)-N-(4-NITROPHENYL)THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYBENZAMIDO)-N-(4-NITROPHENYL)THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxybenzoyl)-N-(3-(3-nitrophenyl)-2-thiazolyl)acetamide
- 2-methoxy-N-(2-methoxybenzoyl)aminomethylbenzamide
Uniqueness
2-(2-METHOXYBENZAMIDO)-N-(4-NITROPHENYL)THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-27-16-5-3-2-4-14(16)17(23)21-19-15(10-11-28-19)18(24)20-12-6-8-13(9-7-12)22(25)26/h2-11H,1H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBMVMSWHYLQGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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